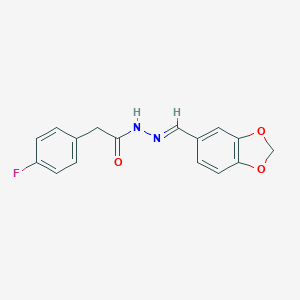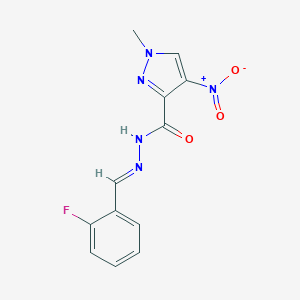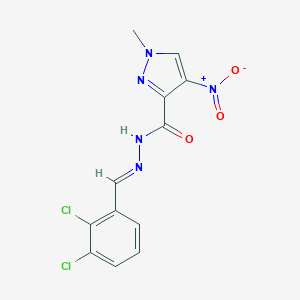![molecular formula C18H15ClN2O2 B336183 N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B336183.png)
N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a phenyl group attached to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile, such as an amine or an alcohol.
Attachment of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through various methods, including Friedel-Crafts alkylation or acylation reactions, using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group or the isoxazole ring, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives, including this compound, have shown promising activity against various biological targets, including enzymes, receptors, and microorganisms.
Medicine: The compound is investigated for its potential therapeutic applications. Isoxazole derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
- 4-chlorobenzyl chloride
Comparison: N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the isoxazole ring can enhance its stability and specificity in binding to biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-16(17(21-23-12)14-5-3-2-4-6-14)18(22)20-11-13-7-9-15(19)10-8-13/h2-10H,11H2,1H3,(H,20,22) |
Clé InChI |
VHQMQINQWDNZLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
1.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


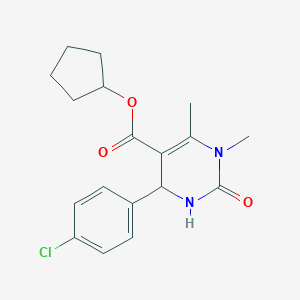
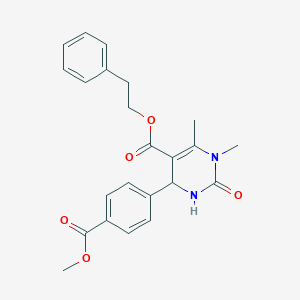
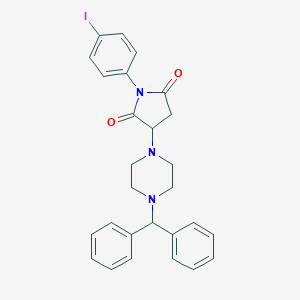
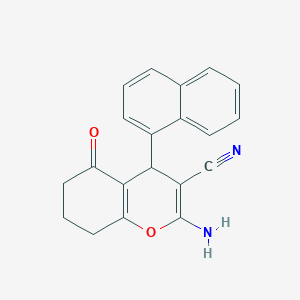
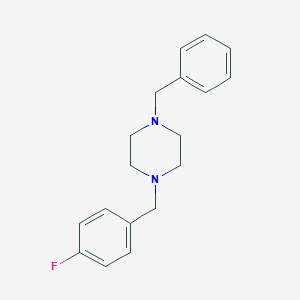
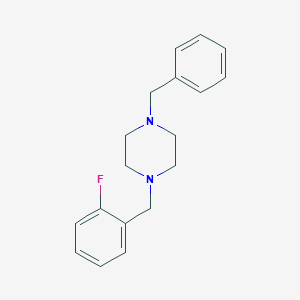

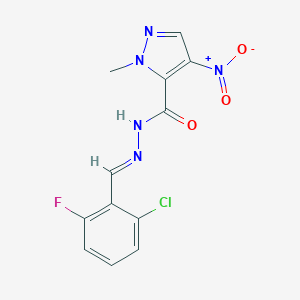
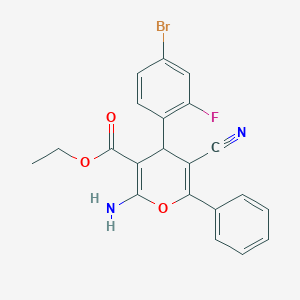
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
